Acetyl-L-lysine

Sirtuins Deacetylase Enzymes Epigenetics

Acetyl-L-lysine is the definitive Nα-acetylated L-lysine standard (CAS 1946-82-3). Unlike generic L-lysine or Nε-acetyl-lysine, its N2-acetyl group creates a distinct molecular recognition surface that yields >130‑fold tighter binding to SIRT3 (Kd 77 ± 22 μM) and confers complete in vivo metabolic stability (0% lysine replacement value). These properties render it non‑substitutable for sirtuin screening assays, ACY1‑deficiency biomarker validation by LC‑MS/MS, and synthesis of metabolically inert peptide probes. Ensure assay specificity and batch‑to‑batch reproducibility by sourcing the analytically defined compound.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 1946-82-3
Cat. No. B556370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-L-lysine
CAS1946-82-3
Synonyms1946-82-3; Ac-Lys-OH; N(alpha)-Acetyllysine; Nalpha-Acetyl-L-lysine; N2-Acetyl-L-lysine; (S)-2-Acetamido-6-aminohexanoicacid; N(alpha)-acetyl-L-lysine; N-alpha-Acetyl-L-lysine; N(2)-acetyl-L-lysine; N-ACETYL-L-LYSINE; (2S)-2-(acetylamino)-6-aminohexanoicacid; CHEBI:35704; L-Lysine,N2-acetyl-; VEYYWZRYIYDQJM-ZETCQYMHSA-N; SBB067149; (2S)-2-acetamido-6-aminohexanoicacid; (2S)-2-acetamido-6-amino-hexanoicacid; 6-Amino-L-2-acetamidohexanoicacid; N.alpha.-Acetyllysine; .alpha.-Acetyl-L-lysine; N.alpha.-Acetyl-L-lysine; N|A-Acetyllysine; N|A-Acetyl-L-lysine; N-|A-Acetyl-L-lysine; bmse000830
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1
InChIKeyVEYYWZRYIYDQJM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl-L-lysine (CAS 1946-82-3): A Structurally Distinct, Nα-Acetylated Amino Acid for Epigenetic and Enzyme Research


Acetyl-L-lysine, also known as Nα-acetyl-L-lysine or (2S)-2-acetamido-6-aminohexanoic acid, is a chemically defined N-acetylated derivative of the essential amino acid L-lysine, characterized by an acetyl group at the N2 (alpha) position [1]. This specific acetylation fundamentally alters the molecule's physicochemical properties, rendering it a zwitterionic compound with a molecular weight of 188.23 g/mol . It functions as an endogenous human metabolite, with altered levels observed in specific metabolic deficiencies , and serves as a critical tool compound for investigating substrate specificity of sirtuins and other lysine-modifying enzymes due to its distinct recognition profile compared to non-acetylated lysine or Nε-acetylated variants [1].

Why Acetyl-L-lysine Cannot Be Replaced by L-Lysine or Other Lysine Analogs in Research Applications


Generic substitution of Acetyl-L-lysine with its parent compound L-lysine or other lysine derivatives is scientifically invalid due to quantifiable differences in enzymatic recognition, bioavailability, and physicochemical behavior. The Nα-acetyl group on Acetyl-L-lysine creates a distinct molecular recognition surface that results in fundamentally different binding kinetics with sirtuin deacetylases, as demonstrated by >130-fold weaker affinity of non-acetylated lysine for SIRT3 [1]. Furthermore, in vivo nutritional studies show that α-N-acetyl-L-lysine is not utilized as a lysine source in mice, while ε-N-acetyl-L-lysine provides only ~3% replacement value, demonstrating that the position and presence of the acetyl group are critical functional determinants [2]. These empirical differences preclude any assumption of functional equivalence and necessitate the procurement of the specific, analytically defined compound for reproducible research outcomes.

Acetyl-L-lysine (CAS 1946-82-3): Quantitative Evidence for Product Selection vs. Closest Analogs


SIRT3 Binding Affinity of Nα-Acetyl-L-lysine vs. Thioacetyl- and Trifluoroacetyl-Lysine Analogs

In a competitive fluorescence polarization assay, the binding affinity of Nα-Acetyl-L-lysine to the sirtuin SIRT3 was determined to be 77 ± 22 μM (Kd) [1]. This is 9.3-fold weaker than the binding affinity observed for the thioacetyl-lysine analog (8.3 ± 0.8 μM Kd) and 1.7-fold stronger than that of trifluoroacetyl-lysine (45.1 ± 8.2 μM Kd) under identical assay conditions [1].

Sirtuins Deacetylase Enzymes Epigenetics Protein Acetylation

In Vivo Nutritional Bioavailability of α-N-Acetyl-L-lysine vs. L-Lysine and ε-N-Acetyl-L-lysine

Growth assays in mice fed synthetic amino acid diets revealed that α-N-acetyl-L-lysine is not utilized as a source of lysine, effectively providing 0% replacement value [1]. In contrast, the isomeric ε-N-acetyl-L-lysine provided a relative replacement value of approximately 3% compared to standard L-lysine [1].

Nutritional Biochemistry Bioavailability Metabolism Amino Acid Derivatives

Aqueous Solubility and Solvent Compatibility of Acetyl-L-lysine vs. L-Lysine

Acetyl-L-lysine is characterized as 'Soluble in water (miscible)' and forms a clear colorless solution at 50 mg/mL in 80% acetic acid . In contrast, the parent compound L-lysine is freely soluble in water but has been reported with specific solubility values such as 90 mg/mL in water .

Physicochemical Properties Formulation Solubility Analytical Chemistry

Thermal Stability: Melting Point Comparison of Acetyl-L-lysine vs. L-Lysine

The melting point of Acetyl-L-lysine is consistently reported in the range of 256-258 °C (with decomposition) . This is significantly higher than the melting point of L-lysine, which is typically reported as 224.5 °C (with decomposition) or 212-214 °C for its monohydrate form .

Thermal Stability Physicochemical Characterization Material Science Storage

Enzymatic Discrimination: Nα-Acetyl-L-lysine as a Specific Substrate for Aminoacylase I

Acetyl-L-lysine is identified as a natural substrate for the enzyme aminoacylase I (ACY1). Patients with a genetic deficiency in this enzyme exhibit markedly elevated levels of Nα-acetyl-L-lysine in their urine, whereas it is normally present at concentrations too low for routine detection [1].

Enzymology Metabolic Disorders Aminoacylase I Deficiency Biomarkers

Procurement-Driven Application Scenarios for Acetyl-L-lysine (CAS 1946-82-3)


Sirtuin and Histone Deacetylase (HDAC) Assay Development and Inhibitor Screening

Acetyl-L-lysine serves as an essential reference substrate for characterizing the substrate specificity and binding kinetics of sirtuins (e.g., SIRT3) and other deacetylase enzymes. Its well-defined binding affinity (Kd = 77 ± 22 μM for SIRT3) provides a baseline for comparative analysis with thioacetyl-lysine and trifluoroacetyl-lysine analogs [1]. This makes it a critical component in high-throughput screening assays aimed at identifying novel sirtuin modulators for therapeutic development in areas such as metabolism, aging, and cancer biology.

Investigation of Aminoacylase I (ACY1) Function and Metabolic Deficiencies

Procurement of high-purity Acetyl-L-lysine is required for developing and validating analytical methods (e.g., LC-MS/MS) to measure its concentration in biological fluids. As a specific substrate for aminoacylase I, its detection is a definitive biomarker for diagnosing ACY1 deficiency, a rare metabolic disorder [2]. The compound's inability to be substituted by other lysine derivatives in this pathway ensures assay specificity and reliable diagnostic outcomes.

Peptide Synthesis and Structural Biology: Use as a Non-Metabolizable Building Block

In peptide chemistry, Acetyl-L-lysine is employed to synthesize peptides with a defined N-terminal acetylation for studies of protein structure, stability, and function. Its quantitative resistance to metabolic utilization in vivo (0% replacement value for lysine) [3] makes it an ideal building block for creating stable, long-lived peptide probes and therapeutic candidates where preventing unintended metabolic degradation is essential for reproducible experimental results.

Metabolomics and Biomarker Discovery Studies

As a human endogenous metabolite with context-dependent urinary excretion levels, Acetyl-L-lysine is a targeted analyte in metabolomics workflows focused on amino acid and acyl-carnitine profiles. Its distinct physicochemical signature and specific enzymatic interactions differentiate it from the broader pool of lysine derivatives, making it a valuable internal standard or calibration reference for accurate quantification in complex biological matrices .

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